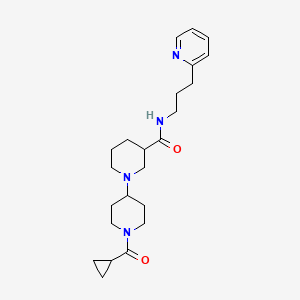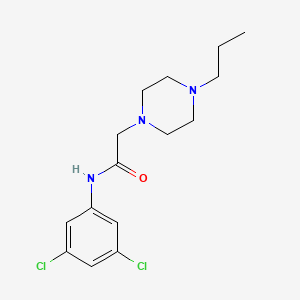![molecular formula C18H27N3O3 B5424385 2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethanol](/img/structure/B5424385.png)
2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethanol, also known as MPPE, is a chemical compound that has been studied for its potential use in various scientific research applications.
Wirkmechanismus
2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethanol acts as a selective dopamine D3 receptor antagonist, which may contribute to its potential use in the treatment of addiction and mood disorders. It has also been shown to modulate the activity of other neurotransmitter systems, including the serotonin and glutamate systems.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the activity of the mesolimbic dopamine system, which is involved in reward processing and addiction. It has also been shown to have anxiolytic and antidepressant effects in preclinical models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethanol in laboratory experiments is its selectivity for the dopamine D3 receptor, which allows for the investigation of the specific role of this receptor in various physiological and behavioral processes. However, one limitation is that this compound may have off-target effects on other neurotransmitter systems, which may complicate the interpretation of results.
Zukünftige Richtungen
Future research on 2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethanol could focus on investigating its potential use in the treatment of addiction and mood disorders, as well as its potential as a tool for investigating the role of the dopamine system in these disorders. Additionally, further studies could explore the potential off-target effects of this compound on other neurotransmitter systems and their possible implications for its use in laboratory experiments.
Synthesemethoden
The synthesis of 2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethanol involves several steps, including the reaction of 4-methoxyphenylpiperazine with 1-bromo-3-chloropropane to form 3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-chloropropane. This intermediate compound is then reacted with piperidine to form this compound.
Wissenschaftliche Forschungsanwendungen
2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethanol has been studied for its potential use in various scientific research applications, including as a tool for investigating the role of the dopamine system in drug addiction and as a potential treatment for depression and anxiety disorders.
Eigenschaften
IUPAC Name |
2-hydroxy-1-[3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-24-17-6-4-15(5-7-17)19-9-11-20(12-10-19)16-3-2-8-21(13-16)18(23)14-22/h4-7,16,22H,2-3,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUPHFVJPJHOEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3CCCN(C3)C(=O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4,6-dimethylpyrimidin-2-yl)methyl]-2-(6-methoxy-2-naphthyl)morpholine](/img/structure/B5424317.png)
![N-benzyl-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5424321.png)
![1-(2-phenylethyl)-2-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1H-benzimidazole](/img/structure/B5424328.png)

![7-(2-fluorobenzyl)-2-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5424366.png)
![ethyl 4-{4-[3-(2-furyl)-2-propen-1-ylidene]-3,5-dioxo-1-pyrazolidinyl}benzoate](/img/structure/B5424370.png)
![3-hydroxy-1-(2-methoxyethyl)-5-(4-methylphenyl)-4-[4-(1-piperidinylsulfonyl)benzoyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5424377.png)


![3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5424395.png)
![4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazin-2-one](/img/structure/B5424403.png)
![N-(3-ethylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5424406.png)
![1-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-methyl-3-piperidinecarboxamide](/img/structure/B5424408.png)